N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
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Overview
Description
N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, an ethylphenyl group, and a furan carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, which is then functionalized with an ethylphenyl group. The final step involves the introduction of the furan carboxamide moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include thionyl chloride, ethylamine, and furan-2-carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted benzoxazole derivatives.
Scientific Research Applications
N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide
- N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Uniqueness
N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-2-13-5-7-14(8-6-13)20-23-16-12-15(9-10-17(16)27-20)22-21(28)24-19(25)18-4-3-11-26-18/h3-12H,2H2,1H3,(H2,22,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMOZGKQULUHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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